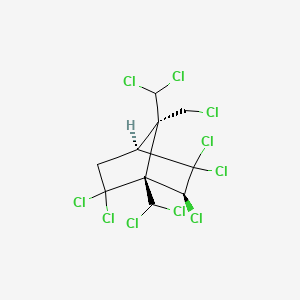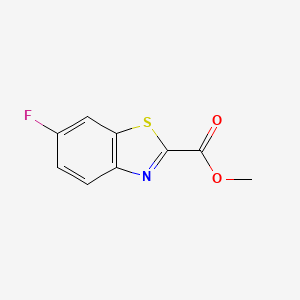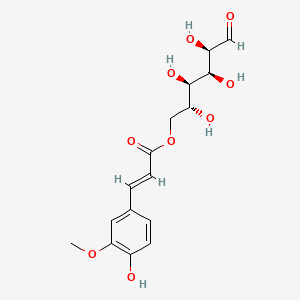
2-(5-Oxazolyl)benzoic Acid
Descripción general
Descripción
2-(5-Oxazolyl)benzoic Acid is an organic compound characterized by the presence of an oxazole ring attached to a benzoic acid moiety. This compound is known for its unique chemical structure, which imparts distinct properties and reactivity. It is widely used in various fields of scientific research due to its versatile nature.
Aplicaciones Científicas De Investigación
2-(5-Oxazolyl)benzoic Acid finds extensive applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is believed that this compound may act as an antioxidant, effectively neutralizing reactive oxygen species and preventing the generation of inflammatory mediators .
Cellular Effects
2-(5-Oxazolyl)benzoic Acid may have various effects on cells and cellular processes. It is thought to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxazolyl)benzoic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoic acid derivatives with amino alcohols, followed by cyclization to form the oxazole ring. For instance, a palladium-catalyzed cyclization can be employed, where acid chlorides react with propargylamines in the presence of palladium acetate and triethylamine in toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Oxazolyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other oxidizing agents under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, reduced benzoic acid derivatives, and other functionalized compounds.
Mecanismo De Acción
The mechanism of action of 2-(5-Oxazolyl)benzoic Acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(5-Phenyl-2-oxazolyl)benzoic Acid: A benzoic acid derivative with a phenyl-substituted oxazole group, known for its antioxidant properties.
2-(4-Oxazolyl)benzoic Acid: Another oxazole derivative with a different substitution pattern, exhibiting distinct reactivity and applications.
Uniqueness: 2-(5-Oxazolyl)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(1,3-oxazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-4-2-1-3-7(8)9-5-11-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTGSVWPWKVLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)


![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)





